(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone
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Description
(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolidine-based molecule that has a unique structure, which makes it an attractive target for drug design and development.
Scientific Research Applications
Antibacterial Activity
Synthesis and Antibacterial Activity of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives
A study involved synthesizing new cyanopyridine derivatives, evaluating their antimicrobial activity against various bacteria. Compounds were synthesized using a substrate that shares functional groups with "(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone," indicating potential for creating compounds with significant antibacterial properties (Bogdanowicz et al., 2013).
Bromination Reactions
Synthesis and Reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine
This research describes the bromination reactions under various conditions of a ketone similar to "this compound," showcasing its utility in synthesizing heterocyclic compounds (Zav’yalova et al., 2009).
Regioselective Synthesis
NBS Mediated One-Pot Regioselective Synthesis
A protocol for the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones was developed, demonstrating the potential for compounds like "this compound" in regioselective synthesis applications (Aggarwal et al., 2016).
Crystal Structure Analysis
Crystal Structure Analysis of Halopyrroles
The study of (5-bromopyrrol-3-yl)cyclohexylmethanone provides insights into the distances and angles within the molecule, offering a foundation for understanding the structural characteristics of similar compounds (Emge et al., 2003).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-tert-butylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS/c1-14(2,3)19-12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBXZRXAHJIRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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